5-nitroso-1H-imidazole

Antimicrobial Bactericidal Anaerobic

Researchers developing nitrosamine impurity profiling methods face challenges sourcing well-characterized standards. This compound is a defined nitrosamine reference material meeting USP/EP requirements, enabling accurate LC-MS/MS or GC-MS quantification. For mechanistic biologists, it bypasses the rate-limiting reduction of 5-nitroimidazole prodrugs, acting as a stable surrogate for the active nitroso intermediate. - Enables direct probing of bactericidal nitroso intermediate activity under aerobic and anaerobic conditions. - Provides a reliable benchmark for LOD/LOQ establishment in regulatory compliance testing.

Molecular Formula C3H3N3O
Molecular Weight 97.08 g/mol
CAS No. 116333-47-2
Cat. No. B15421489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitroso-1H-imidazole
CAS116333-47-2
Molecular FormulaC3H3N3O
Molecular Weight97.08 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)N=O
InChIInChI=1S/C3H3N3O/c7-6-3-1-4-2-5-3/h1-2H,(H,4,5)
InChIKeyCHOXHAVAKAHYNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroso-1H-imidazole: Reference Standard & Mechanistic Probe


5-Nitroso-1H-imidazole (CAS 116333-47-2) is a nitroso-substituted imidazole derivative with the molecular formula C3H3N3O and a molecular weight of 97.08 g/mol [1]. It is structurally categorized as an N-nitroso compound . While not a therapeutic agent itself, this compound serves two primary roles in scientific research: (1) as a well-characterized nitrosamine reference standard for analytical method development and regulatory compliance testing , and (2) as a mechanistic probe for studying the reductive activation pathways of clinically important 5-nitroimidazole drugs like metronidazole [2]. Its key computed physicochemical properties include an XLogP3-AA of -0.2, a topological polar surface area (TPSA) of 58.1 Ų, and a hydrogen bond donor count of 1 [1].

5-Nitroso-1H-imidazole: Nitroso vs. Nitro Distinction


Generic substitution fails because the nitroso functional group (-N=O) confers fundamentally different reactivity and biological activity profiles compared to the more common nitro group (-NO2) found in drugs like metronidazole. While 5-nitroimidazoles are prodrugs requiring reductive activation within anaerobic cells, the corresponding nitrosoimidazoles bypass this rate-limiting step and exhibit direct, potent bactericidal activity under both aerobic and anaerobic conditions [1]. Furthermore, for analytical applications, 5-nitroso-1H-imidazole is a specific, well-characterized nitrosamine impurity standard with defined purity and spectral data, making it irreplaceable for accurate quantification in pharmaceutical impurity profiling . Substituting with a generic nitroimidazole or an uncharacterized nitrosamine would compromise both mechanistic studies and regulatory compliance.

5-Nitroso-1H-imidazole: Quantitative Evidence & Comparisons


Bactericidal Potency: Nitroso vs. Nitroimidazoles

In a direct head-to-head comparison, all three nitrosoimidazoles synthesized (1-methyl-4-phenyl-5-nitrosoimidazole, 1-methyl-4-nitroso-5-phenylimidazole, and the unsubstituted tautomeric pair) exhibited 'considerably more bactericidal' activity than their homologous nitroimidazoles under both aerobic and anaerobic conditions [1]. This finding provides direct evidence that reduction of the nitro group is the rate-limiting activation step for 5-nitroimidazole prodrugs like metronidazole [1]. While specific MIC values for 5-nitroso-1H-imidazole against specific strains are not reported in the primary literature, the class-level inference from closely related nitrosoimidazoles demonstrates a significant potency advantage over nitro precursors.

Antimicrobial Bactericidal Anaerobic Nitroimidazole Prodrug Activation

LogP and PSA vs. 5-Nitroimidazole

5-Nitroso-1H-imidazole possesses a computed XLogP3-AA of -0.2 and a topological polar surface area (TPSA) of 58.1 Ų [1]. In contrast, its closest nitro analog, 5-nitro-1H-imidazole (CAS 3034-38-6), has a computed XLogP3-AA of -0.7 and a TPSA of 74.7 Ų [2]. The nitroso compound is more lipophilic (less negative LogP) and has a smaller polar surface area, suggesting improved membrane permeability potential relative to the nitro analog.

Physicochemical LogP Polar Surface Area Drug Design ADME

Certified Reference Standard for Nitrosamine Impurities

5-Nitroso-1H-imidazole is supplied as a 'high-purity, well-characterized nitrosamine compound' specifically 'offered as a reference material for research and regulatory applications' . It is utilized to 'establish detection limits, quantify impurity levels accurately, and confirm the absence of harmful nitrosamine contaminants in pharmaceutical formulations' . This contrasts with generic nitroimidazoles, which are not characterized or certified for this specific analytical purpose. The compound meets stringent regulatory standards for nitrosamine analysis set by pharmacopeias (USP, EP) .

Analytical Chemistry Nitrosamine Impurity Reference Standard Regulatory Compliance

Reactive Nitrogen Species (RNS) Probe

The proposed mechanism of action for nitrosoimidazoles involves intracellular reduction to generate reactive nitrogen species (RNS), such as the nitric oxide (NO) radical . In contrast, 5-nitroimidazoles like metronidazole require a two-step reduction (nitro → nitroso → hydroxylamine) to exert their effects, with the nitroso intermediate being a key, but transient, active species [1]. The direct availability of the stable 5-nitroso-1H-imidazole allows researchers to bypass the initial reduction step and directly study the downstream effects of the nitroso functionality, including its potential as a nitric oxide donor [1].

Reactive Nitrogen Species Nitric Oxide Mechanism of Action Redox Biology

5-Nitroso-1H-imidazole Use Cases


5-Nitroimidazole Activation and Resistance Mechanisms

5-Nitroso-1H-imidazole is uniquely suited as a stable surrogate for the active nitroso intermediate that is transiently formed during the reductive activation of 5-nitroimidazole prodrugs [1]. Researchers investigating the mechanism of action of metronidazole, tinidazole, and related drugs can use this compound to directly probe the downstream effects of the nitroso functionality on bacterial DNA, proteins, and redox homeostasis, bypassing the variable and oxygen-sensitive initial reduction step [1].

Nitrosamine Impurity Analytical Methods

Given its characterization as a high-purity reference material that meets USP and EP standards, 5-nitroso-1H-imidazole is an essential standard for developing and validating LC-MS/MS or GC-MS methods for the quantification of nitrosamine impurities in pharmaceutical active pharmaceutical ingredients (APIs) and finished drug products . It provides a reliable benchmark for establishing limits of detection (LOD) and limits of quantification (LOQ) in regulatory nitrosamine testing.

Novel Nitroimidazole Antimicrobial Synthesis

The distinct reactivity of the nitroso group allows for synthetic transformations not possible with the corresponding nitro compound, such as selective reduction to amines or participation in cycloaddition reactions. 5-Nitroso-1H-imidazole can serve as a versatile building block for medicinal chemists seeking to create novel antimicrobial agents or to modify the imidazole scaffold with functional groups that exploit the unique redox properties of the nitroso moiety [1].

Reactive Nitrogen Species (RNS) Biology

As a compound capable of generating reactive nitrogen species, including nitric oxide, upon cellular reduction, 5-nitroso-1H-imidazole is a valuable tool for studying the biological effects of NO and other RNS in bacterial and mammalian cell models [1]. This application is particularly relevant for understanding host-pathogen interactions and the innate immune response, where NO plays a key role in microbial killing [1].

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